molecular formula C10H5ClFNO2 B6346133 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188135-55-8

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346133
CAS No.: 1188135-55-8
M. Wt: 225.60 g/mol
InChI Key: QGCNBDQJCXKJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-1,3-dimethylpyrazole. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the acylation of 1,3-dimethyl-5-pyrazolone followed by chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: Formation of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of chlorine and fluorine atoms in its structure, which can influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-10-7(5-14)9(13-15-10)6-3-1-2-4-8(6)12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNBDQJCXKJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.